![molecular formula C14H15BrN4O B2539961 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpyrimidine CAS No. 2380077-71-2](/img/structure/B2539961.png)
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpyrimidine is a complex organic compound with the molecular formula C16H14BrN5O
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpyrimidine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide, catalyzed by palladium complexes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpyrimidine has several scientific research applications:
Kinase Inhibition: This compound shares structural similarities with known kinase inhibitors and can be investigated for its potential to inhibit specific kinases involved in diseases.
Drug Discovery: The pyrido[2,3-d]pyrimidine scaffold is present in several drugs with diverse biological activities.
Medicinal Chemistry: The presence of bromopyridine and pyrrolidin-1-yl moieties offers opportunities for medicinal chemistry research, focusing on modifying these functional groups to enhance biological activity.
作用機序
The mechanism of action of 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpyrimidine involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, thereby affecting various cellular pathways involved in disease processes .
類似化合物との比較
Similar Compounds
Palbociclib: A known kinase inhibitor used in breast cancer treatment.
Pyrrolidine Derivatives: Compounds with the pyrrolidine ring, which are widely used in medicinal chemistry for their biological activity.
Uniqueness
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpyrimidine is unique due to its specific combination of functional groups, which provides distinct chemical properties and potential biological activities compared to other similar compounds.
特性
IUPAC Name |
4-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O/c1-10-17-6-3-14(18-10)19-7-4-11(9-19)20-13-2-5-16-8-12(13)15/h2-3,5-6,8,11H,4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUKLQCTPKEBJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC(C2)OC3=C(C=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
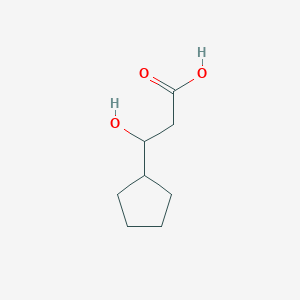
![2-((3-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2539882.png)
![(2Z)-2-[(Z)-benzoyl]-3-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B2539884.png)

![N-Methyl-N-[2-[2-methyl-3-(methylsulfinylmethyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2539887.png)
![4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2539889.png)
![6-fluoro-2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B2539890.png)
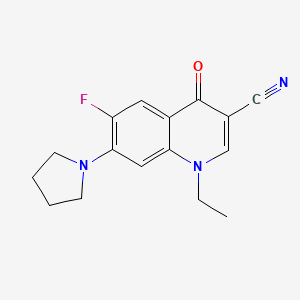
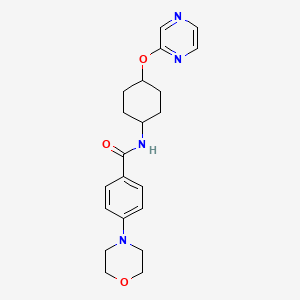
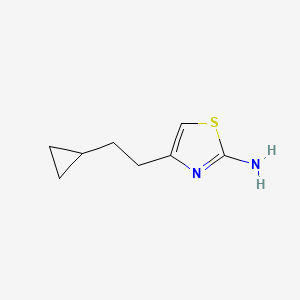
![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B2539896.png)
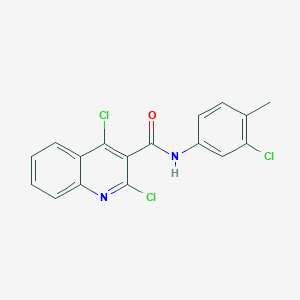
![1-[(tert-Butyldimethylsilyl)(phenyl)methyl]-1H-indole](/img/structure/B2539898.png)
![ethyl 4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2539901.png)
